molecular formula C11H14N2 B2502219 5-(Cyclohexen-1-yl)pyridin-2-amine CAS No. 1864275-90-0

5-(Cyclohexen-1-yl)pyridin-2-amine

Cat. No.: B2502219
CAS No.: 1864275-90-0
M. Wt: 174.247
InChI Key: UXYPLROKMSDVIO-UHFFFAOYSA-N
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Description

5-(Cyclohexen-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.247. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

Catalytic applications and organic synthesis advancements highlight the importance of nitrogen-containing heterocycles, like pyridine derivatives, in developing efficient, selective, and environmentally friendly chemical processes. For example, studies on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasize the role of amines, including cyclohexyl amines, in facilitating these processes. These reactions are crucial for synthesizing complex organic molecules, indicating the potential utility of compounds such as 5-(Cyclohexen-1-yl)pyridin-2-amine in similar catalytic frameworks (M. Kantam et al., 2013).

Mechanism of Action

The mechanism of action of pyrimidine-based compounds, which are structurally similar to 5-(Cyclohexen-1-yl)pyridin-2-amine, is generally associated with the inhibition of prostaglandin E2 (PGE2) generated by cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

5-(cyclohexen-1-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYPLROKMSDVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.